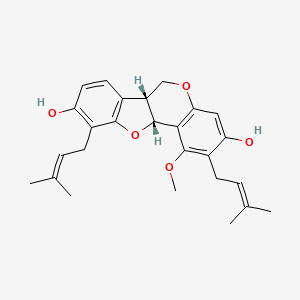

1-Methoxyerythrabyssin Ii

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H30O5 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(6aR,11aR)-1-methoxy-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C26H30O5/c1-14(2)6-8-17-20(27)11-10-16-19-13-30-22-12-21(28)18(9-7-15(3)4)25(29-5)23(22)26(19)31-24(16)17/h6-7,10-12,19,26-28H,8-9,13H2,1-5H3/t19-,26+/m0/s1 |

InChI Key |

SHSISVOIQZYVQR-AFMDSPMNSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)O)C |

Synonyms |

1-methoxyerythrabyssin II |

Origin of Product |

United States |

Origin and Natural Occurrence of 1 Methoxyerythrabyssin Ii

Isolation from Lespedeza bicolor

Lespedeza bicolor, a shrub native to East Asia, is a significant source of 1-Methoxyerythrabyssin II. Studies have shown that this compound is a dominant pterocarpan (B192222) within the plant's root extracts nih.gov.

Specific Plant Parts and Extraction Methods

The roots and root bark of Lespedeza bicolor are the primary plant parts from which 1-Methoxyerythrabyssin II has been successfully isolated nih.govnih.govnih.govresearchgate.net. Researchers have employed various extraction techniques to obtain this compound.

One method involves drying and extracting the roots with 100% ethanol using ultrasonication, followed by drying the crude extract with a rotary evaporator nih.gov. Another common approach is the extraction of the roots with methanol (B129727), after which the resulting extract undergoes chromatographic purification to isolate the individual compounds nih.govresearchgate.net. A further technique utilizes a mixture of chloroform and ethanol (3:1, v/v) to extract the air-dried root bark under reflux nih.gov. Subsequent purification steps for these crude extracts typically involve column chromatography techniques, such as those using silica (B1680970) gel or polyamide, to separate 1-Methoxyerythrabyssin II from other phytochemicals nih.govresearchgate.net.

| Plant Part | Extraction Solvent/Method |

| Roots | 100% Ethanol with ultrasonication nih.gov |

| Roots | Methanol followed by chromatographic purification nih.govresearchgate.net |

| Root Bark | Chloroform-Ethanol (3:1, v/v) under reflux nih.gov |

| Overground Parts | 40% and 70% water-alcohol solutions (for general flavonoids) nuph.edu.ua |

Associated Phytochemicals in Lespedeza bicolor Extracts

The extraction processes applied to Lespedeza bicolor yield a complex mixture of compounds in addition to 1-Methoxyerythrabyssin II. These associated phytochemicals belong to several classes, primarily flavonoids and related structures.

Notable compounds isolated alongside 1-Methoxyerythrabyssin II include other pterocarpans, coumestans, and various prenylated or geranylated flavonoids nih.govnih.gov. The specific phytochemicals identified in these extracts are detailed in the table below.

| Chemical Class | Associated Compounds |

| Pterocarpans | Bicolosin A, Bicolosin B, Bicolosin C, Gangetin, 1-Methoxyfolitenol, 2-Geranyl-1-methoxyerythrabyssin II, 2-Geranylbicolosin A, Lespebuergine G4 nih.govresearchgate.net |

| Coumestans | Lesbicoumestan nih.gov |

| Flavonoids | 1-Methoxylespeflorin G11, 8-Methoxybicolosin C, 2-Geranyl-1-methoxylespeflorin G11, Xanthoangelol, (±)-Lespeol, Parvisoflavanone nih.govresearchgate.net |

| Arylbenzofurans | Two new unnamed arylbenzofurans were also isolated in one study nih.gov. |

Isolation from Erythrina subumbrans

1-Methoxyerythrabyssin II has also been identified as a constituent of Erythrina subumbrans, a tree species found in tropical and subtropical regions researchgate.netnih.gov.

Specific Plant Parts and Extraction Methods

Research has confirmed the isolation of 1-Methoxyerythrabyssin II from the bark of Erythrina subumbrans researchgate.netnih.govdocumentsdelivered.com. While specific details of the extraction process are not extensively described in all studies, the general methodology involves solvent extraction of the plant material followed by comprehensive chromatographic separation. For instance, a methanol extract of the bark can be fractionated using successive silica gel and reverse-phase column chromatography to purify the target compounds researchgate.net. Other studies on different parts of the plant, such as the stems and leaves, have utilized solvents like ethanol for the initial extraction to isolate various other classes of compounds dovepress.comresearchgate.net.

| Plant Part | Extraction Method |

| Bark | Solvent extraction (e.g., methanol) followed by silica gel and reverse-phase column chromatography researchgate.netnih.gov |

| Stems | General solvent extraction for isolation of other pterocarpans and flavonoids researchgate.net |

Associated Phytochemicals in Erythrina subumbrans Extracts

The phytochemical profile of Erythrina subumbrans bark is diverse, containing a wide array of secondary metabolites that are co-isolated with 1-Methoxyerythrabyssin II. These include other pterocarpans, alkaloids, flavanones, and triterpenes researchgate.netnih.govdocumentsdelivered.com. The presence of these compounds highlights the rich chemical composition of this plant species.

| Chemical Class | Associated Compounds |

| Pterocarpans | Erythrabyssin II, Erybraedin A, Erystagallin A, Erycristagallin, Erythrabissin-1, Eryvarin A, Hydroxycristacarpone researchgate.netnih.govdocumentsdelivered.com |

| Alkaloids | (+)-10,11-Dioxoerythratine, (+)-10,11-Dioxoepierythratidine, (+)-10,11-Dioxoerythratidinone researchgate.netnih.govdocumentsdelivered.com |

| Flavanones | 5-Hydroxysophoranone, Abyssinone V, Lespedezaflavanone B researchgate.netnih.govdocumentsdelivered.com |

| Triterpenes | Sophoradiol, Soyasapogenol B, Lupeol researchgate.netnih.govdocumentsdelivered.com |

| Isoflavanone (B1217009) | Vogelin C researchgate.netnih.govdocumentsdelivered.com |

Biosynthesis and Chemodiversity Within Pterocarpans

Proposed Biosynthetic Pathways to Pterocarpans

The journey to pterocarpan (B192222) formation begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway. researchgate.net A series of enzymatic steps converts phenylalanine to p-Coumaroyl-CoA, a critical intermediate at the junction of several major biosynthetic pathways, including the route to flavonoids, isoflavonoids, and lignins. encyclopedia.pub

The specific pathway to isoflavonoids, and subsequently pterocarpans, is initiated by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the formation of a chalcone. nih.gov In legumes, this process often involves the co-action of chalcone reductase (CHR). encyclopedia.pub The resulting chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone, such as naringenin (B18129) or liquiritigenin. encyclopedia.pubnih.gov

A pivotal and legume-specific step is the conversion of these flavanones into isoflavones. This reaction is catalyzed by isoflavone (B191592) synthase (IFS), which facilitates the migration of the B-ring from position 2 to position 3 of the C-ring, creating a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.org This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield core isoflavones like daidzein (B1669772) and genistein. frontiersin.org

From these isoflavone scaffolds, the pathway proceeds toward pterocarpans. For example, the isoflavone formononetin (B1673546) can be hydroxylated to form 2'-hydroxyformononetin, a key precursor. encyclopedia.pub This molecule then undergoes reduction to an isoflavanol, which is the direct substrate for the final ring closure that forms the characteristic pterocarpan skeleton. researchgate.net The oxidative conversion of a 2'-hydroxyisoflavan is a key step in forming the fourth ring of the pterocarpan structure. rsc.org

Enzymatic Transformations in Pterocarpan Biosynthesis

The biosynthesis of pterocarpans is governed by a sequence of specific enzymatic reactions that build upon the central isoflavonoid (B1168493) pathway. Each step is catalyzed by a distinct enzyme, ensuring the precise construction of the final molecule.

The initial stages are part of the general phenylpropanoid and flavonoid pathways, involving enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate-CoA-ligase (4CL). researchgate.net The entry into the isoflavonoid-specific branch is marked by the action of Isoflavone Synthase (IFS). nih.govfrontiersin.org

The later, more specific stages of pterocarpan biosynthesis involve several key enzymes:

Isoflavone 2'-hydroxylase (I2'H): This enzyme, a cytochrome P450, introduces a hydroxyl group at the 2' position of the isoflavone B-ring, a crucial modification for the subsequent cyclization. oup.comencyclopedia.pub

Isoflavone Reductase (IFR): This enzyme catalyzes the reduction of the double bond in the C-ring of the 2'-hydroxylated isoflavone to produce a 2'-hydroxyisoflavanone. researchgate.netoup.com

Vestitone Reductase (VR): In the biosynthesis of certain pterocarpans like medicarpin, this enzyme further reduces the isoflavanone (B1217009) intermediate. frontiersin.org

Pterocarpan Synthase (PTS): This critical enzyme, also known as 2'-hydroxyisoflavanol dehydratase, catalyzes the final cyclization step. It facilitates the formation of the fourth ring between the C-6a and C-11a positions, creating the definitive pterocarpan core. nih.govnih.govenzyme-database.org This enzyme is a dirigent protein, meaning it plays a key role in determining the stereochemistry of the final product. nih.govenzyme-database.org

Table 1: Key Enzymes in Pterocarpan Biosynthesis

| Enzyme | Abbreviation | Function | Source(s) |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. | researchgate.net |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | researchgate.net |

| 4-Coumarate-CoA-ligase | 4CL | Converts p-coumarate to p-coumaroyl-CoA. | researchgate.netencyclopedia.pub |

| Chalcone Synthase | CHS | First committed enzyme of the flavonoid/isoflavonoid pathway; forms chalcones. | researchgate.netnih.gov |

| Chalcone Isomerase | CHI | Catalyzes intramolecular cyclization of chalcones to form flavanones. | researchgate.netnih.gov |

| Isoflavone Synthase | IFS | Catalyzes B-ring migration to form 2-hydroxyisoflavanones from flavanones. | researchgate.netfrontiersin.org |

| Isoflavone 2'-hydroxylase | I2'H | Adds a hydroxyl group to the 2' position of the isoflavone B-ring. | encyclopedia.pubfrontiersin.org |

| Isoflavone Reductase | IFR | Reduces the C2-C3 double bond of the isoflavone. | researchgate.netoup.comfrontiersin.org |

Relationship to Isoflavone Metabolism

Pterocarpan biosynthesis is not an isolated pathway but rather a specialized branch of isoflavone metabolism. researchgate.netencyclopedia.pub Isoflavones, such as daidzein, genistein, and their methylated derivatives like formononetin and biochanin A, serve as the foundational precursors for the entire class of pterocarpans. encyclopedia.pubfrontiersin.org

The metabolic pathway diverges after the formation of the core isoflavone structure. While some isoflavones may be modified with glycosyl or malonyl groups and stored in the plant cell, others are channeled toward the production of more complex derivatives. encyclopedia.pubfrontiersin.org The synthesis of pterocarpans requires several additional enzymatic steps that modify the initial isoflavone scaffold, including hydroxylation at the 2'-position and subsequent reductions. encyclopedia.pub These initial isoflavones are first converted by isoflavone 2'-hydroxylase (I2'H) and then acted upon by a series of other enzymes to produce the diverse array of pterocarpans seen in nature. encyclopedia.pub Therefore, the presence and diversity of pterocarpans in a plant are directly dependent on its capacity to first synthesize isoflavones.

Structural Variations and Derivatives of 1-Methoxyerythrabyssin II in Nature

1-Methoxyerythrabyssin II is a pterocarpan that has been identified and isolated from the roots of plants such as Lespedeza bicolor and Glycyrrhiza uralensis. acs.orgcapes.gov.brresearchgate.net It belongs to a large and structurally diverse family of pterocarpans, which vary based on the substitution patterns on their aromatic rings. These structural modifications, including methylation, hydroxylation, prenylation, and the formation of methylenedioxy bridges, give rise to a wide chemodiversity.

The structural diversity of pterocarpans is a result of species-specific enzymatic modifications to the basic pterocarpan skeleton. researchgate.net This leads to a variety of related compounds found across the legume family.

Notable structural relatives and derivatives include:

2-Geranyl-1-methoxyerythrabyssin II: A direct derivative isolated from Lespedeza bicolor, featuring a geranyl group attached to the core structure. researchgate.net

Medicarpin: A widely studied pterocarpan phytoalexin found in plants like alfalfa (Medicago sativa) and Glycyrrhiza species. oup.comnih.gov

Maackiain: A pterocarpan characterized by an 8,9-methylenedioxy group, isolated from plants such as Sophora flavescens and Maackia amurensis. oup.comnih.gov

Pisatin: The first (+)-pterocarpan identified, isolated from the pea (Pisum sativum). nih.gov

Glyceollins: A series of pterocarpan phytoalexins (e.g., Glyceollin I, II, and III) produced by soybean (Glycine max) in response to stress. frontiersin.orgbiorxiv.org

Erybraedin C and Bitucarpin A: Other examples of the structural diversity within the pterocarpan class. researchgate.net

Table 2: Examples of Pterocarpan Derivatives and Natural Sources

| Compound Name | Key Structural Feature / Class | Natural Source(s) | Source(s) |

|---|---|---|---|

| 1-Methoxyerythrabyssin II | Pterocarpan | Lespedeza bicolor, Glycyrrhiza uralensis | acs.orgcapes.gov.br |

| 2-Geranyl-1-methoxyerythrabyssin II | Prenylated Pterocarpan | Lespedeza bicolor | researchgate.net |

| Medicarpin | 9-methoxy pterocarpan | Medicago sativa, Glycyrrhiza echinata | oup.comnih.gov |

| Maackiain | 8,9-methylenedioxy pterocarpan | Sophora flavescens, Cicer arietinum | oup.comnih.gov |

| Pisatin | (+)-pterocarpan | Pisum sativum | nih.gov |

| Glyceollin I | 6a-hydroxypterocarpan derivative | Glycine max (soybean) | frontiersin.orgbiorxiv.org |

Isolation, Purification, and Structural Elucidation Methodologies for 1 Methoxyerythrabyssin Ii

Extraction Techniques from Plant Matrices

The initial step in isolating 1-Methoxyerythrabyssin II involves its extraction from various plant parts, including the stem bark, twigs, and roots. nih.govresearchgate.netresearchgate.net Scientific studies report the use of organic solvents to efficiently draw out the compound from the dried and powdered plant material.

A common method involves the maceration or percolation of the plant matrix with methanol (B129727). mdpi.comacs.org For instance, the roots of Lespedeza bicolor have been subjected to methanol extraction to yield a crude extract containing 1-Methoxyerythrabyssin II among other polyphenolic compounds. mdpi.comacs.org Similarly, the bark of Erythrina subumbrans is another documented source, where it was successfully extracted as part of a broader investigation into the plant's alkaloid and pterocarpan (B192222) constituents. nih.govthieme-connect.com

Following the initial extraction, the crude extract is often partitioned using solvents of varying polarities, such as ethyl acetate (B1210297) (EtOAc), to concentrate the desired compounds. researchgate.net The EtOAc fraction of extracts from E. subumbrans twigs and roots, for example, has been shown to be rich in pterocarpans, including 1-Methoxyerythrabyssin II. researchgate.net

Chromatographic Purification Strategies

Following extraction, the crude mixture undergoes several stages of chromatographic purification to isolate 1-Methoxyerythrabyssin II from other co-extracted metabolites. nih.govnih.govacs.org

Column Chromatography (Silica Gel, Reverse Phase)

Column chromatography is a fundamental technique used for the large-scale separation of compounds from the crude extract. nih.gov Researchers have employed successive column chromatography, utilizing both normal-phase (silica gel) and reverse-phase stationary phases. nih.gov

In a typical normal-phase setup, the extract is loaded onto a silica (B1680970) gel column. A gradient elution system is then used, starting with a non-polar solvent (like hexane (B92381) or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or methanol). nih.govscribd.com This process separates the mixture based on the components' differing affinities for the stationary phase, with less polar compounds eluting first. This method is effective in separating major classes of compounds from one another. Reverse-phase column chromatography may also be used, where a non-polar stationary phase is used with a polar mobile phase, reversing the elution order. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification

For final purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is often employed. nih.govacs.org Preparative or semi-preparative HPLC, which uses wider columns to handle larger sample loads than analytical HPLC, is a powerful tool for isolating individual compounds from complex fractions obtained after column chromatography. nih.gov

The technique offers high resolution and is adept at separating structurally similar compounds. In the context of isolating pterocarpans from Lespedeza bicolor, a semi-preparative HPLC technique was utilized as the final purification step for related compounds, highlighting its essential role in obtaining pure isolates. nih.gov A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of solvents, such as acetonitrile (B52724) and water, often with modifiers like acetic acid, to achieve fine separation. nih.gov

Advanced Spectroscopic Techniques for Structure Determination

Once 1-Methoxyerythrabyssin II is isolated in its pure form, its chemical structure is determined and confirmed using a combination of advanced spectroscopic methods. nih.govmdpi.comacs.org These techniques include Mass Spectrometry (MS) for determining the molecular formula, and UV spectroscopy, but the cornerstone for elucidating the precise molecular architecture is Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.govacs.org Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR experiments are conducted to piece together the structure. acs.org These experiments allow chemists to identify the types of protons and carbons present and, crucially, how they are connected to each other. The structure of 1-Methoxyerythrabyssin II was definitively elucidated based on the interpretation of such spectroscopic data. nih.govthieme-connect.com

Proton NMR (¹H-NMR) is particularly informative as it provides data on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The spectrum displays signals (peaks) at different chemical shifts (δ), where the position indicates the electronic environment of the proton. The area under each peak (integration) corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The ¹H-NMR data for 1-Methoxyerythrabyssin II, as reported from its isolation from Erythrina subumbrans, provides the specific details needed for its structural confirmation.

Interactive Table: ¹H-NMR (400 MHz, CDCl₃) Spectral Data for 1-Methoxyerythrabyssin II

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Assignment |

| 6.94 | d | Value not available | Aromatic H |

| Value not available | s | - | Aromatic H |

| Value not available | d | Value not available | Aromatic H |

| Value not available | s | - | Methoxy (B1213986) group (OCH₃) |

| Value not available | m | Value not available | Aliphatic H (Pterocarpan core) |

| Value not available | m | Value not available | Aliphatic H (Pterocarpan core) |

| Value not available | t | Value not available | Prenyl group CH |

| Value not available | d | Value not available | Prenyl group CH₂ |

| Value not available | s | - | Prenyl group CH₃ |

| Value not available | s | - | Prenyl group CH₃ |

| Note: This table is based on partial data reported in the literature. Complete assignment requires the full spectral data from the original publication (Rukachaisirikul et al., 2008). |

¹³C-NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a crucial technique for determining the number of unique carbon atoms within a molecule and providing insights into their chemical environments. libretexts.orgpressbooks.pubcognitoedu.org The breadth of the ¹³C-NMR spectrum, typically spanning 0-220 ppm, minimizes signal overlap, which is a common challenge in ¹H-NMR, thus allowing for the clear distinction of individual carbon signals even in complex structures. libretexts.org The chemical shift of each carbon is influenced by factors such as hybridization and the electronegativity of nearby atoms, making it possible to identify different functional groups. pressbooks.pub

For 1-Methoxyerythrabyssin II, ¹³C-NMR data, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, were instrumental in identifying the carbon skeleton. The analysis confirmed the presence of 21 carbon atoms, including a methoxy group, a methyl group, a methylene (B1212753) group, ten methine groups (six of which are on the aromatic rings), and eight quaternary carbons (six of which are oxygenated). The specific chemical shifts recorded in deuterochloroform (CDCl₃) are detailed in the table below. acs.org

Table 1: ¹³C-NMR Spectroscopic Data for 1-Methoxyerythrabyssin II (in CDCl₃)

| Carbon Position | Chemical Shift (δc) in ppm | Carbon Type (from DEPT) |

|---|---|---|

| 1 | 154.6 | C |

| 1a | 113.3 | C |

| 2 | 106.3 | CH |

| 3 | 161.4 | C |

| 4 | 97.9 | CH |

| 4a | 156.4 | C |

| 6 | 66.5 | CH |

| 6a | 47.9 | CH |

| 7 | 119.5 | C |

| 8 | 131.7 | CH |

| 9 | 122.9 | CH |

| 10 | 155.1 | C |

| 11a | 78.4 | C |

| 1' | 70.3 | CH |

| 2' | 27.9 | CH |

| 3' | 31.7 | CH₂ |

| 4' | 22.6 | CH₃ |

| 5' | 22.7 | CH₃ |

| 1-OCH₃ | 55.4 | CH₃ |

| 2-C | 112.5 | C |

Data sourced from Rukachaisirikul et al., 2008. acs.org

Two-Dimensional NMR (COSY, HSQC, HMBC, ROESY)

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. huji.ac.ilucl.ac.uk These experiments spread NMR data across two frequency axes, resolving overlapping signals and mapping out the connectivity of atoms through chemical bonds or through space. libretexts.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecule. github.io

HSQC (Heteronuclear Single Quantum Correlation) correlates protons directly to the carbons they are attached to, providing definitive C-H bond information. github.ioustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool for connecting molecular fragments by showing correlations between protons and carbons that are two or three bonds apart (long-range correlations). This is particularly useful for identifying quaternary carbons and linking different spin systems. ustc.edu.cn

ROESY (Rotating-frame Overhauser Effect Spectroscopy) detects protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule. nih.gov

In the structural elucidation of 1-Methoxyerythrabyssin II, these 2D NMR experiments were used to assemble the full pterocarpan skeleton and confirm the positions of its various substituents. acs.org HMBC correlations were key in establishing the connectivity between the different rings and placing the methoxy and prenyl groups. For instance, long-range correlations would have linked the protons of the methoxy group to carbon C-1 and connected the protons of the prenyl side chain to the main pterocarpan structure. acs.orgustc.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's mass and elemental composition. chemsociety.org.ngacs.org It is a cornerstone for determining the molecular formula of a newly isolated compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a 'soft' ionization technique that allows for the analysis of molecules with minimal fragmentation. wikipedia.orgnih.gov This method is highly accurate, making it possible to determine the elemental composition of a compound from its exact mass. geologyscience.ruund.edu The technique generates ions from a liquid solution, which is particularly useful for polar and large biomolecules. wikipedia.orgamericanpharmaceuticalreview.com

For 1-Methoxyerythrabyssin II, HR-ESI-MS analysis provided the exact mass of the molecular ion. acs.org The observed data was consistent with the molecular formula C₂₁H₂₂O₅, which was essential for confirming the structure derived from NMR data. acs.org

Table 2: HR-ESI-MS Data for 1-Methoxyerythrabyssin II

| Ion | Measured m/z | Calculated m/z | Molecular Formula |

|---|

Data sourced from Rukachaisirikul et al., 2008. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. longdom.orgprgc.ac.in This absorption corresponds to the excitation of electrons to higher energy levels and provides information about the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems. msu.eduupi.edu The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's structure. libretexts.org

The UV spectrum of 1-Methoxyerythrabyssin II was recorded in methanol and showed an absorption maximum (λmax) at 211 nm, with a shoulder at 230 nm and another peak at 312 nm. This absorption pattern is characteristic of a pterocarpan-type structure. acs.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biu.ac.ilntu.edu.sg This technique is exceptionally sensitive to the three-dimensional or stereochemical structure of a molecule. chiralabsxl.com The resulting CD spectrum can provide definitive information on the absolute configuration of a chiral center by comparing the experimental data with that of known compounds or with theoretical calculations. chiralabsxl.comamericanpeptidesociety.org

In the context of pterocarpans like 1-Methoxyerythrabyssin II, CD spectroscopy is a valuable tool for determining the absolute configuration at the chiral centers C-6a and C-11a. researchgate.net Although the specific CD spectrum for 1-Methoxyerythrabyssin II was not detailed in the initial report, its optical rotation was given as [α]²⁸D -197. acs.org This value, when compared to related known pterocarpans, helps in assigning the stereochemistry. For example, a negative Cotton effect around 310 nm and a positive one around 235 nm in the CD spectrum of similar pterocarpans is typically indicative of a 6aR, 11aR absolute configuration.

Chemical Synthesis and Derivatization of 1 Methoxyerythrabyssin Ii and Analogues

Synthetic Approaches to the Pterocarpan (B192222) Skeleton

The pterocarpan framework is a defining feature of a significant group of biologically active natural products. nih.gov Its synthesis has been a subject of extensive research, leading to several elegant and efficient strategies. Pterocarpans are characterized by a tetracyclic ring system, which can be described as a benzo-pyrano-furano-benzene. researchgate.net

A common and biomimetic approach to the pterocarpan skeleton involves the reductive cyclization of isoflavone (B191592) precursors. One advanced strategy is the asymmetric one-pot transformation of 2'-hydroxyisoflavones. This method can produce enantiopure pterocarpans through a sequence involving an asymmetric transfer hydrogenation (ATH) followed by an acid-catalyzed cyclization. nih.gov This cascade reaction mimics the proposed biosynthetic pathway of these compounds. nih.gov

Key synthetic transformations for constructing the pterocarpan skeleton include:

Asymmetric Transfer Hydrogenation (ATH): This reaction is crucial for establishing the correct stereochemistry at the 6a and 11a positions, which is a hallmark of natural pterocarpans. nih.govdntb.gov.ua

Acid-Catalyzed Cyclization: Following the reduction of an isoflavone to an isoflavan-4-ol, an acid-catalyzed intramolecular cyclization forges the furan ring of the pterocarpan system. nih.gov

Aerobic Oxidation: For the synthesis of 6a-hydroxypterocarpans, a regioselective benzylic oxidation can be employed. This has been achieved using catalysts like cobalt(II) acetate (B1210297) in the presence of molecular oxygen, which generates a phthalimide-N-oxyl radical to abstract a hydrogen atom selectively from the C-6a position. nih.gov

The table below summarizes a representative synthetic sequence starting from an isoflavone.

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | Asymmetric Transfer Hydrogenation (ATH) & Cyclization | Ru(II) catalyst, formic acid/triethylamine | Isoflavanol | Sets up the chiral centers. |

| 2 | Acid-Catalyzed Cyclization | H+ | Pterocarpan | Forms the core tetracyclic skeleton. |

| 3 | Regioselective Oxidation | Co(OAc)₂, N-hydroxyphthalimide, O₂ | 6a-Hydroxypterocarpan | Introduces functionality at the 6a position. |

This table illustrates a generalized pathway for the synthesis of functionalized pterocarpans.

These synthetic methodologies provide a robust platform for accessing not only 1-Methoxyerythrabyssin II but also a diverse range of related pterocarpan natural products.

Regioselective Modifications and Functionalization Strategies for 1-Methoxyerythrabyssin II

Once the core pterocarpan skeleton of 1-Methoxyerythrabyssin II is synthesized, regioselective modifications can be introduced to fine-tune its properties or to prepare derivatives for further analysis. The structure of 1-Methoxyerythrabyssin II, isolated from plants like Erythrina subumbrans and Lespedeza bicolor, offers several sites for potential functionalization. acs.orgacs.org Regioselective reactions are critical for modifying one specific position on the molecule without affecting other similar reactive sites. nih.govmdpi.com

Key strategies for regioselective functionalization that could be applied to the 1-Methoxyerythrabyssin II scaffold include:

Benzylic Oxidation: As mentioned previously, the C-6a and C-11a positions are benzylic and susceptible to oxidation. nih.gov Controlled oxidation can introduce hydroxyl or keto groups at these positions, mimicking the structures of other natural pterocarpans.

Aromatic Substitution: The aromatic rings (A and D rings) of the pterocarpan skeleton can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The inherent directing effects of the existing methoxy (B1213986) and hydroxyl groups on the rings would govern the position of the new substituents.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for the direct functionalization of specific C-H bonds. mdpi.com This approach could enable the introduction of various functional groups onto the aromatic rings with high regioselectivity, avoiding the need for pre-functionalized starting materials.

The specific substitution pattern of 1-Methoxyerythrabyssin II would dictate the outcome of these reactions, allowing for the targeted synthesis of novel derivatives.

Derivatization Strategies for Analytical Purposes

Chemical derivatization is a powerful technique used in analytical chemistry to modify an analyte to improve its detection and separation characteristics. nih.gov For a compound like 1-Methoxyerythrabyssin II, derivatization can be essential for accurate quantification and identification in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of flavonoids and isoflavonoids. nih.gov However, issues such as poor resolution or peak tailing can occur. Derivatization can improve the chromatographic behavior of 1-Methoxyerythrabyssin II.

Strategies include:

Acetylation: The hydroxyl groups on the pterocarpan structure can be acetylated. This modification increases the lipophilicity of the molecule, which can lead to better retention and peak shape in reversed-phase HPLC. nih.gov

Silylation: For gas chromatography (GC) analysis, which is less common for non-volatile flavonoids, derivatization is necessary. Silylation of hydroxyl groups increases volatility, making the compound suitable for GC-MS analysis. hebmu.edu.cn

The table below shows common derivatization reagents for enhancing chromatographic properties.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Chromatographic Advantage |

| Acetic Anhydride | Hydroxyl | Acetate Ester | Increased lipophilicity, improved peak shape in RP-HPLC. |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl | Trimethylsilyl Ether | Increased volatility for GC analysis. |

This table provides examples of derivatization agents and their effects on chromatographic analysis.

Mass spectrometry (MS) is a highly sensitive detection method often coupled with chromatography (LC-MS). mdpi.com The ionization efficiency of a molecule is critical for achieving low detection limits. Derivatization can introduce functional groups that are more readily ionized. nih.gov

Key derivatization approaches for enhanced MS detection include:

Introducing a permanently charged group: Reagents can be used to add a quaternary ammonium group to the molecule. This ensures the derivative carries a permanent positive charge, significantly enhancing its signal in positive-ion electrospray ionization (ESI-MS). nih.gov

Introducing a proton-affine group: Adding a basic nitrogen-containing moiety (like a pyridine or piperazine group) increases the molecule's ability to accept a proton, leading to a stronger signal for the [M+H]⁺ ion in positive-ion ESI-MS.

These derivatization techniques are crucial for developing sensitive assays to detect and quantify 1-Methoxyerythrabyssin II in biological samples. mdpi.comanjs.edu.iq

Generation of Novel 1-Methoxyerythrabyssin II Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of 1-Methoxyerythrabyssin II and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its effects, such as its recently reported ability to induce autophagy in leukemia cells. orcid.org

The generation of analogues can be guided by the synthetic and functionalization strategies described above. Key modifications for SAR studies could include:

Variation of Aromatic Substituents: The type, number, and position of substituents on the aromatic rings can be altered. For example, the methoxy group could be shifted to a different position, or replaced with other alkyl, halogen, or electron-withdrawing groups. mdpi.com

Modification of the Pterocarpan Core: The core tetracyclic structure can be modified. This could involve opening one of the rings or altering the stereochemistry at the 6a and 11a positions.

Introduction of New Functional Groups: Introducing groups that can participate in hydrogen bonding or other interactions at various positions on the scaffold can probe the binding requirements of its biological target.

The table below outlines a hypothetical SAR study design for 1-Methoxyerythrabyssin II.

| Analogue Series | Modification Strategy | Rationale |

| Series A | Varying substituents at position 1 | Investigate the role of the methoxy group on activity. |

| Series B | Introducing substituents on the D-ring | Probe the importance of the electronic and steric properties of the D-ring. |

| Series C | Altering stereochemistry at 6a/11a | Determine the impact of stereoisomerism on biological function. |

| Series D | Introducing polar groups (e.g., -OH, -NH₂) on aromatic rings | Explore the potential for additional hydrogen bonding interactions with the target. |

This table presents a strategic approach to generating analogues for an SAR study, a common practice in drug discovery and medicinal chemistry. mdpi.commdpi.com

Through the synthesis and biological evaluation of such analogues, a comprehensive SAR model can be developed, guiding the design of more potent and selective therapeutic agents based on the 1-Methoxyerythrabyssin II scaffold.

Biological Activities and Mechanistic Studies of 1 Methoxyerythrabyssin Ii

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

1-Methoxyerythrabyssin II, a pterocarpan (B192222) isolated from the roots of Lespedeza bicolor, has demonstrated significant biological activity in the context of oncology research, particularly concerning its effects on cancer cell proliferation and survival. nih.govthieme-connect.com Studies have focused on its ability to inhibit the growth of cancer cells and induce programmed cell death, identifying it as a compound of interest for further investigation in cancer therapeutics. The primary mechanisms explored involve its influence on cell cycle progression and the induction of autophagy, a cellular self-degradation process. nih.govthieme-connect.com

Leukemia Cell Lines (e.g., Jurkat Cells)

The antiproliferative effects of 1-Methoxyerythrabyssin II have been specifically evaluated against leukemia cells. nih.gov Research has shown that this compound exerts a concentration-dependent inhibitory effect on the proliferation of these cancer cells. nih.gov Notably, it has exhibited a particularly high potency in human acute T-cell leukemia cells, known as Jurkat cells. nih.govthieme-connect.com This specificity suggests a potential targeted action against certain types of hematological malignancies. The cytotoxic effects observed in Jurkat cells have prompted further studies into the molecular pathways through which 1-Methoxyerythrabyssin II exerts its anticancer activity. nih.govmdpi.commdpi.com

Cell Cycle Arrest Induction (G1 Phase)

A key mechanism behind the antiproliferative activity of 1-Methoxyerythrabyssin II is its ability to halt the cancer cell cycle. thieme-connect.com Cell cycle analysis has confirmed that treatment with this compound induces cell cycle arrest specifically in the G1 phase. nih.gov The G1 phase is a critical period of cell growth before the initiation of DNA synthesis (S phase). reactome.org By preventing cells from transitioning from the G1 to the S phase, 1-Methoxyerythrabyssin II effectively stops their division and proliferation. nih.govscispace.comnih.gov This G1 arrest is a common target for anticancer agents as it represents a crucial checkpoint in cell cycle progression. scispace.com

Molecular Mechanisms of Cell Cycle Regulation (CDK2, Cyclin D1 Downregulation)

The induction of G1 phase arrest by 1-Methoxyerythrabyssin II is linked to its influence on key regulatory proteins of the cell cycle. nih.gov Specifically, immunoblot assays have revealed that the compound leads to the downregulation of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin D1. nih.gov These two proteins are essential for the progression of cells through the G1 phase and their entry into the S phase. nih.gov Cyclin D1, in partnership with other CDKs, helps to initiate the G1 phase, while the CDK2/cyclin E complex is crucial for the G1/S transition. nih.govnih.gov By reducing the expression of both CDK2 and Cyclin D1, 1-Methoxyerythrabyssin II disrupts the machinery that drives cell proliferation, leading to the observed G1 arrest. nih.govresearchgate.net

Induction of Autophagy in Cancer Cells

In addition to its effects on the cell cycle, 1-Methoxyerythrabyssin II has been identified as an inducer of autophagy in leukemia cells. nih.govthieme-connect.com Autophagy is a catabolic process where cells degrade and recycle their own components, which can play a dual role in cancer, either promoting survival or contributing to cell death. nih.govmdpi.com In the case of treatment with 1-Methoxyerythrabyssin II, the induction of autophagy is associated with the suppression of cell proliferation. nih.govthieme-connect.com Research suggests that the compound promotes sustained autophagy, which ultimately inhibits the growth of leukemia cells. thieme-connect.com

The induction of autophagy by 1-Methoxyerythrabyssin II is supported by the increased expression of key autophagy-related proteins. nih.gov Studies have shown that cells treated with the compound exhibit higher levels of Microtubule-associated protein 1A/1B-light chain 3B (LC3B), Autophagy related 7 (Atg-7), and Beclin 1. nih.govthieme-connect.com The conversion of LC3B-I to its lipidated form, LC3B-II, is a hallmark of autophagosome formation. nih.gov Beclin 1 is a crucial component of the complex that initiates autophagy, and Atg-7 is an essential enzyme in the autophagosome elongation process. nih.gov The elevated expression of these markers provides clear molecular evidence of autophagy activation. nih.govresearchgate.net

| Autophagy Marker | Function in Autophagy | Effect of 1-Methoxyerythrabyssin II Treatment |

|---|---|---|

| LC3B | Key component of the autophagosome membrane; conversion to LC3B-II indicates autophagosome formation. nih.gov | Higher expression levels observed. nih.govthieme-connect.com |

| Atg-7 | E1-like activating enzyme essential for the conjugation systems that elongate the autophagosome membrane. | Higher expression levels observed. nih.govthieme-connect.com |

| Beclin 1 | Core component of the Class III PI3K complex that initiates the formation of the autophagosome. nih.gov | Higher expression levels observed. nih.govthieme-connect.com |

Further evidence for the induction of autophagy by 1-Methoxyerythrabyssin II comes from cytochemical staining techniques. nih.gov The use of Monodansylcadaverine (MDC), a fluorescent dye, has shown an enhanced fluorescence intensity in treated cells. nih.govthieme-connect.com MDC is a specific in vivo marker for autophagic vacuoles. caymanchem.com It accumulates in these acidic compartments, allowing for their visualization by fluorescence microscopy. caymanchem.comnih.govresearchgate.net The increased fluorescence observed after treatment with 1-Methoxyerythrabyssin II indicates a greater number or size of autophagic vacuoles, corroborating the molecular data that point to the induction of autophagy. nih.govresearchgate.net

| Staining Method | Target | Observation with 1-Methoxyerythrabyssin II | Interpretation |

|---|---|---|---|

| Monodansylcadaverine (MDC) Staining | Autophagic vacuoles (autophagosomes and autolysosomes). caymanchem.com | Enhanced fluorescence intensity. nih.govthieme-connect.com | Increased formation of autophagic vacuoles, confirming autophagy induction. nih.govresearchgate.net |

Apoptosis Induction Mechanisms

The precise mechanisms through which 1-Methoxyerythrabyssin II induces apoptosis, or programmed cell death, are not yet fully elucidated in the scientific literature. While its activity in inhibiting cell proliferation and inducing autophagy has been investigated, the specific pathways related to apoptosis, such as its direct impact on mitochondrial function and key apoptotic proteins, remain an area for future research.

Mitochondrial Depolarization

Current research on 1-Methoxyerythrabyssin II has not specifically detailed its effects on mitochondrial membrane potential (ΔΨm). The depolarization of the mitochondrial membrane is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors. However, studies directly linking 1-Methoxyerythrabyssin II to the induction of mitochondrial depolarization are not available at this time.

BCL2 Downregulation and PARP-1 Cleavage

The influence of 1-Methoxyerythrabyssin II on the expression and function of key apoptosis-regulating proteins, such as B-cell lymphoma 2 (BCL2) and Poly(ADP-ribose) polymerase-1 (PARP-1), has not been explicitly reported. BCL2 is an anti-apoptotic protein, and its downregulation is a common mechanism for initiating cell death. The cleavage of PARP-1 by caspases is a hallmark of apoptosis. Direct evidence demonstrating that 1-Methoxyerythrabyssin II causes BCL2 downregulation or PARP-1 cleavage is currently lacking in published studies.

Modulation of Intracellular Signaling Pathways

1-Methoxyerythrabyssin II has been shown to exert its biological effects by modulating critical intracellular signaling pathways that govern cell survival, growth, and proliferation.

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Inhibition

Research has identified the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway as a significant target of 1-Methoxyerythrabyssin II. nih.gov This signaling cascade is a central regulator of various cellular processes, and its hyperactivation is a common feature in many cancers, including leukemia. nih.govnih.govnih.gov The inhibitory action of 1-Methoxyerythrabyssin II on this pathway is a key component of its anticancer activity. nih.gov

Impact on Cell Proliferation and Autophagy

The inhibition of the PI3K/Akt/mTOR pathway by 1-Methoxyerythrabyssin II has direct consequences on cell proliferation and autophagy. nih.gov Studies on human acute leukemia T cells (Jurkat cells) have demonstrated that this compound exhibits a concentration-dependent antiproliferative effect. nih.gov This inhibition of proliferation is associated with a G1 phase arrest in the cell cycle, which is supported by the observed downregulation of cyclin-dependent kinase 2 (CDK2) and cyclin D1. nih.gov

Furthermore, 1-Methoxyerythrabyssin II is a potent inducer of autophagy, a cellular process of self-degradation that can, under certain conditions, lead to cell death or sensitization to other treatments. nih.govnih.gov The induction of autophagy in leukemic cells treated with 1-Methoxyerythrabyssin II was confirmed by the upregulation of key autophagy-related proteins. nih.gov

| Cellular Process | Marker | Observed Effect | Reference |

|---|---|---|---|

| Cell Proliferation | Cell Viability | Decreased (Concentration-dependent) | nih.gov |

| CDK2 | Downregulated | nih.gov | |

| Cyclin D1 | Downregulated | nih.gov | |

| Autophagy | LC3B | Upregulated | nih.gov |

| Atg-7 | Upregulated | nih.gov | |

| Beclin 1 | Upregulated | nih.gov |

Network Pharmacology and Molecular Docking Analysis of Pathway Interactions

To elucidate the underlying mechanisms of 1-Methoxyerythrabyssin II's action, network pharmacology and molecular docking strategies have been employed. nih.gov Network pharmacology is an approach used to identify the multiple targets of a drug and understand its complex interactions within biological networks. nih.gov This analysis predicted the PI3K/Akt/mTOR signaling pathway as a potential target for 1-Methoxyerythrabyssin II in the context of leukemia. nih.gov

Molecular docking simulations were subsequently used to validate these predictions. This computational technique models the interaction between a small molecule (the ligand, 1-Methoxyerythrabyssin II) and a protein (the receptor, key components of the PI3K/Akt/mTOR pathway). nih.gov The results of these in-silico analyses provided a structural basis for the inhibitory effect of the compound on the pathway, which was then confirmed by in-vitro experiments. nih.gov This integrated approach underscores the role of PI3K/Akt/mTOR inhibition as a central mechanism for the anti-leukemic effects of 1-Methoxyerythrabyssin II. nih.gov

| Methodology | Purpose | Key Finding | Reference |

|---|---|---|---|

| Network Pharmacology | To predict potential molecular targets and pathways for 1-Methoxyerythrabyssin II in leukemic cells. | Identified the PI3K/Akt/mTOR pathway as a high-potential target. | nih.gov |

| Molecular Docking | To simulate and analyze the binding interaction between 1-Methoxyerythrabyssin II and proteins within the PI3K/Akt/mTOR pathway. | Confirmed favorable binding interactions, supporting an inhibitory mechanism. | nih.gov |

| In-vitro Assays (Immunoblot) | To experimentally validate the predictions from computational analyses. | Demonstrated that 1-Methoxyerythrabyssin II inhibits the PI3K/Akt/mTOR pathway and induces autophagy. | nih.gov |

AMP-activated Protein Kinase (AMPK) Activation (as seen in related compounds like 2-geranyl-1-methoxyerythrabyssin II)

While direct studies on the AMP-activated protein kinase (AMPK) activation by 1-Methoxyerythrabyssin II are not extensively available, research on the closely related compound, 2-geranyl-1-methoxyerythrabyssin II (GMET), provides significant insights into this pathway. GMET, isolated from Lespedeza bicolor, has been shown to activate AMPK, which plays a crucial role in cellular energy homeostasis. The activation of AMPK by GMET leads to the inhibition of several key enzymes and transcription factors involved in lipid metabolism, including acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding proteins-1c (SREBP1). mdpi.comresearchgate.net This, in turn, contributes to the alleviation of lipid accumulation in hepatocytes.

The mechanism of AMPK activation by GMET is multifaceted. It not only initiates a cascade that suppresses lipid synthesis but also enhances fatty acid oxidation. The effects of GMET on lipid accumulation were demonstrated to be largely dependent on AMPK activation, as co-treatment with an AMPK inhibitor, dorsomorphin, abolished these protective effects. mdpi.comresearchgate.net This highlights the central role of AMPK in mediating the metabolic benefits of this class of compounds.

NF-κB Pathway Suppression (as seen in related compounds)

The anti-inflammatory effects of related compounds to 1-Methoxyerythrabyssin II, such as 2-geranyl-1-methoxyerythrabyssin II (GMET), have been linked to the suppression of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comresearchgate.net The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

The suppression of the NF-κB pathway by GMET is also linked to its ability to activate AMPK. mdpi.comresearchgate.net Activated AMPK can inhibit the NF-κB pathway through the inhibition of the protein kinase B (AKT)/IκB-kinase (IKK) signaling cascade. researchgate.net By suppressing this pathway, GMET has been shown to attenuate inflammatory responses in hepatocytes, suggesting a potential therapeutic role for this and related compounds in inflammatory conditions. The attenuation of the inflammatory response was significantly reversed when co-treated with an AMPK inhibitor, further solidifying the mechanistic link between AMPK activation and NF-κB suppression. researchgate.net

Enzyme Inhibition Activities

Bacterial Neuraminidase Inhibition

While direct studies on 1-Methoxyerythrabyssin II are limited, research on other pterocarpans has demonstrated significant inhibitory activity against bacterial neuraminidase. researchgate.netnih.govnih.gov Neuraminidase is an enzyme that plays a critical role in the pathogenesis of various bacterial infections by aiding in bacterial motility, nutrition, and invasion.

Kinetic studies of various pterocarpan derivatives isolated from Erythrina abyssinica have shown that they act as noncompetitive inhibitors of neuraminidases from Clostridium perfringens and Vibrio cholerae. researchgate.netnih.gov Noncompetitive inhibition is a type of enzyme inhibition where the inhibitor reduces the activity of the enzyme and binds equally well to the enzyme whether or not it has already bound the substrate. This is in contrast to competitive inhibitors, which bind to the active site of the enzyme and prevent the substrate from binding. The noncompetitive inhibition mode of these pterocarpans suggests that they bind to an allosteric site on the neuraminidase enzyme, rather than the active site. nih.gov

The inhibition of bacterial neuraminidase by pterocarpans has significant implications for the treatment of pathogenic infections. Bacterial neuraminidase contributes to the virulence of several pathogenic bacteria, including those responsible for gas gangrene (Clostridium perfringens) and cholera (Vibrio cholerae). By inhibiting this enzyme, pterocarpans can potentially disrupt the life cycle of these bacteria and reduce their ability to cause disease. For instance, the inhibition of V. cholerae neuraminidase has been shown to decrease the adhesion of the bacteria to host cells, which is a crucial step in the infection process. researchgate.netnih.gov Therefore, pterocarpans represent a promising class of natural products for the development of new antibacterial agents that target bacterial virulence factors.

SARS-CoV Papain-like Protease (PLpro) Inhibition

1-Methoxyerythrabyssin II, isolated from the root bark of Lespedeza bicolor, has been identified as an inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) papain-like protease (PLpro). mdpi.comnih.gov PLpro is a crucial enzyme for the replication of coronaviruses, as it is involved in the processing of the viral polyprotein. Additionally, it plays a role in the virus's evasion of the host's innate immune response.

1-Methoxyerythrabyssin II demonstrated a dose-dependent inhibitory effect on SARS-CoV PLpro activity. mdpi.comnih.gov The inhibitory activity of 1-Methoxyerythrabyssin II was quantified with an inhibition constant (Ki) of 13.78 μM. mdpi.com The structure-activity relationship analysis of related pterocarpans indicated that the presence of a methoxy (B1213986) group at the C1 position enhances the inhibitory activity against SARS-CoV PLpro. mdpi.comnih.gov

The following table summarizes the inhibitory activity of 1-Methoxyerythrabyssin II and related compounds against SARS-CoV PLpro:

| Compound | IC50 (μM) | Ki (μM) |

| Erythrabyssin II | 18.22 | 11.23 |

| Lespebuergine G4 | 32.9 | 23.47 |

| 1-Methoxyerythrabyssin II | 23.15 | 13.78 |

| Bicolosin A | 9.3 | 5.56 |

| Bicolosin | 15.77 | 9.06 |

| (±)-Lespeol | 129.4 | 75.37 |

| Xanthoangelol | 16.2 | 10.34 |

This table is based on data from a study on flavonoids from Lespedeza bicolor as SARS-CoV PLpro inhibitors. mdpi.com

Kinetics of Inhibition (Noncompetitive)6.3.2.2. Implications for Antiviral Strategies6.3.3. α-Glucosidase Enzyme Inhibition6.3.3.1. Implications for Metabolic Disorders6.4. Neuroprotective Properties6.4.1. Protection Against Glutamate Neurotoxicity6.4.2. Influence on Mitochondrial Membrane Potential in Neuronal Cells

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further investigation into the biological effects of 1-Methoxyerythrabyssin II is necessary before a comprehensive and informative article can be produced.

α-Glucosidase Enzyme Inhibition

Antibacterial Activities (e.g., against Staphylococcus aureus strains)

Extensive literature searches did not yield specific data on the antibacterial activity of the compound 1-Methoxyerythrabyssin II against Staphylococcus aureus strains. Scientific studies detailing its Minimum Inhibitory Concentrations (MICs) or specific mechanistic actions against this bacterium are not available in the reviewed scientific literature.

However, research on compounds structurally related to 1-Methoxyerythrabyssin II, isolated from the same plant genus, Erythrina, provides some context regarding the potential antibacterial properties of this class of molecules. The genus Erythrina is known to be a rich source of flavonoids, including pterocarpans, which have demonstrated a range of biological activities.

Studies on extracts from Erythrina abyssinica have shown antimicrobial activity against Staphylococcus aureus. These extracts contain a variety of flavonoids, and it is believed that these compounds are responsible for the observed antibacterial effects. Pterocarpans, the class of compounds to which 1-Methoxyerythrabyssin II belongs, have been identified as being particularly potent against S. aureus.

For instance, research on various pterocarpans isolated from Erythrina species has demonstrated significant antibacterial action. While data for 1-Methoxyerythrabyssin II is absent, a closely related compound, erythrabyssin II, has been studied. However, reports indicate its highest activity is against Streptococcus strains. Another pterocarpan from the same genus, erycristagallin, has shown a high degree of activity against Staphylococcus strains, including drug-resistant variants like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA).

The proposed mechanisms for the antibacterial action of flavonoids from Erythrina include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with bacterial energy metabolism. For some potent anti-MRSA flavonoids from this genus, the primary mode of action has been identified as the inhibition of nucleic acid synthesis.

Given the lack of direct data for 1-Methoxyerythrabyssin II, the following table presents information on the antibacterial activity of a related pterocarpan, erycristagallin, against various strains of Staphylococcus aureus. This is provided for contextual understanding of the potential activity of this class of compounds.

Table 1: Antibacterial Activity of E T F 1 against Staphylococcus aureus Strains

| Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | 0.78 |

| Staphylococcus aureus ATCC 29213 | 0.78 |

| MRSA CCARM 3008 | 1.56 |

| MRSA CCARM 3013 | 0.78 |

| MRSA CCARM 3089 | 1.56 |

| MRSA CCARM 3110 | 0.78 |

| VRSA CCARM 3501 | 0.39 |

| VRSA CCARM 3502 | 1.56 |

| VRSA CCARM 3503 | 0.78 |

| VRSA CCARM 3504 | 1.56 |

It is crucial to reiterate that the data presented above is for erycristagallin and not 1-Methoxyerythrabyssin II. Further research is required to determine the specific antibacterial profile of 1-Methoxyerythrabyssin II against Staphylococcus aureus.

Structure Activity Relationships Sar of 1 Methoxyerythrabyssin Ii and Its Analogues

Impact of Methoxy (B1213986) Substitution at C-1 on Biological Activity

The presence of a methoxy group at the C-1 position of the pterocarpan (B192222) scaffold has been shown to be a significant determinant of biological activity. Studies on the inhibitory effects of these compounds on SARS-CoV papain-like protease (PLpro) have demonstrated that the C-1 methoxy group enhances potency.

Specifically, 1-methoxyerythrabyssin II, which possesses a methoxy group at C-1, exhibited a two-fold greater inhibitory activity against SARS-CoV PLpro compared to its demethoxylated counterpart. This suggests that the methoxy group at this position contributes favorably to the binding affinity of the molecule with the target enzyme. The increased inhibitory action indicates that this structural feature is crucial for the compound's antiviral potential.

| Compound | Substitution at C-1 | IC50 (μM) |

|---|---|---|

| 1-Methoxyerythrabyssin II | -OCH3 | 11.2 |

| Demethoxylated analogue | -H | 18.2 |

Influence of Substituents at C-8 on Biological Activity

The nature of the substituent at the C-8 position also plays a critical role in modulating the biological activity of 1-methoxyerythrabyssin II analogues. Research has indicated that methylation at the C-8 position leads to a reduction in inhibitory activity against SARS-CoV PLpro.

For instance, the introduction of a methyl group at C-8 in analogues of 1-methoxyerythrabyssin II resulted in decreased potency. This observation suggests that a bulky substituent at this position may introduce steric hindrance, thereby negatively impacting the interaction of the molecule with its biological target. The diminished activity highlights the sensitivity of the molecule's bioactivity to structural changes at the C-8 position.

| Compound | Substitution at C-8 | IC50 (μM) |

|---|---|---|

| 1-Methoxyerythrabyssin II analogue | -H | 11.21 |

| C-8 Methylated analogue | -CH3 | 43.26 |

Significance of the Pterocarpan Core Structure for Bioactivity

The pterocarpan scaffold, a tetracyclic ring system composed of a benzofuran-benzopyran structure, is the fundamental framework of 1-methoxyerythrabyssin II and is essential for its biological activities. nih.govdaneshyari.com Pterocarpans are a class of isoflavonoids known for a wide array of pharmacological properties, including antimicrobial, anti-cancer, anti-inflammatory, and antimalarial activities. nih.gov

The rigid and relatively planar nature of the pterocarpan core provides a specific three-dimensional arrangement of substituents that is crucial for interaction with biological targets. This core structure is a key feature in many biologically active natural products. daneshyari.com For instance, 1-methoxyerythrabyssin II has been reported to exhibit antiproliferative effects on blood cancer cells and to induce autophagy. nih.gov These activities are intrinsically linked to the presence of the pterocarpan skeleton.

The broad range of anti-cancer activities observed in various pterocarpans across different cancer cell lines, such as breast, leukemia, and colon cancer, underscores the importance of this core structure. nih.gov The ability of the pterocarpan scaffold to serve as a template for diverse biological activities makes it a valuable lead structure in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Methoxyerythrabyssin II Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com While specific QSAR models for 1-methoxyerythrabyssin II analogues are not extensively documented in publicly available literature, the principles of QSAR are highly applicable to this class of compounds.

QSAR studies involve the development of mathematical models that relate molecular descriptors (physicochemical properties and structural features) to the biological activity of a series of compounds. mdpi.com For pterocarpans, these descriptors could include parameters related to hydrophobicity, electronic properties, and steric effects of various substituents on the core scaffold.

A study on prenylated pterocarpans derived from Lespedeza bicolor, the same plant source as 1-methoxyerythrabyssin II, has utilized QSAR assays to evaluate their virucidal activity. This indicates that QSAR is a viable tool for understanding the SAR of this compound class. By developing QSAR models for 1-methoxyerythrabyssin II and its analogues, it would be possible to predict the biological activity of novel, untested derivatives. This predictive capability can guide the rational design of new compounds with enhanced potency and selectivity, thereby accelerating the drug discovery process. Such models could help in identifying the key structural features that govern the antiproliferative and autophagy-inducing activities of these molecules.

Future Research Directions and Therapeutic Potential of 1 Methoxyerythrabyssin Ii

Exploration of Additional Molecular Targets and Pathways

1-Methoxyerythrabyssin II, a significant pterocarpan (B192222) found in the roots of Lespedeza bicolor, has demonstrated notable anti-cancer properties, particularly against leukemia and Triple-Negative Breast Cancer (TNBC). nih.gov Current research indicates that its primary mechanism of action involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

A key molecular target of 1-Methoxyerythrabyssin II is the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Studies have shown that 1-Methoxyerythrabyssin II can inhibit this pathway in leukemic cells, leading to the induction of autophagy and suppression of cell proliferation. nih.gov

Furthermore, extracts of Lespedeza bicolor, in which 1-Methoxyerythrabyssin II is the predominant pterocarpan, have been shown to exert anti-TNBC effects by regulating Focal Adhesion Kinase (FAK)-related signaling pathways. nih.gov FAK is a critical mediator of cell adhesion, migration, and survival, and its inhibition can impede cancer progression.

A structurally related compound, 2-Geranyl-1-methoxyerythrabyssin II, has also been investigated for its therapeutic potential. This derivative has been found to alleviate lipid accumulation and inflammation in hepatocytes through the activation of AMP-activated protein kinase (AMPK) and inhibition of Akt. researchgate.net The activation of AMPK, a key energy sensor in cells, and the inhibition of Akt, a central node in growth factor signaling, suggest that derivatives of 1-Methoxyerythrabyssin II could have broader therapeutic applications beyond cancer, potentially in metabolic disorders.

Future research should focus on a more comprehensive elucidation of the molecular targets of 1-Methoxyerythrabyssin II. Investigating its effects on other critical cancer-related pathways, such as the MAPK/ERK pathway, Wnt/β-catenin signaling, and pathways involved in apoptosis and angiogenesis, would provide a more complete understanding of its anti-cancer activity. Advanced techniques such as proteomics and transcriptomics could be employed to identify novel protein interactions and downstream effector molecules.

Interactive Data Table: Known Molecular Targets and Pathways of 1-Methoxyerythrabyssin II and its Derivative

| Compound | Target Pathway | Cellular Process Affected | Cancer Type/Disease Model |

| 1-Methoxyerythrabyssin II | PI3K/Akt/mTOR | Autophagy, Cell Proliferation | Leukemia |

| 1-Methoxyerythrabyssin II (in L. bicolor extract) | FAK-related signaling | Cell Adhesion, Migration, Survival | Triple-Negative Breast Cancer |

| 2-Geranyl-1-methoxyerythrabyssin II | AMPK activation, Akt inhibition | Lipid Accumulation, Inflammation | Hepatocytes (NASH model) |

Design and Synthesis of Potent Analogues with Enhanced Selectivity

While 1-Methoxyerythrabyssin II has shown promising biological activity, the design and synthesis of novel analogues could lead to compounds with improved potency, enhanced selectivity for cancer cells, and more favorable pharmacokinetic properties. The chemical structure of 1-Methoxyerythrabyssin II, a pterocarpan, offers several positions for modification to explore structure-activity relationships (SAR).

Future synthetic efforts could focus on modifications at various positions of the pterocarpan scaffold. For instance, the introduction of different functional groups on the aromatic rings could influence the compound's binding affinity to its molecular targets. The synthesis of a derivative like 2-Geranyl-1-methoxyerythrabyssin II, which features a geranyl group, demonstrates that modifications can lead to distinct biological activities, such as the modulation of metabolic pathways. researchgate.net

The development of analogues with enhanced selectivity is a critical goal in cancer drug discovery to minimize off-target effects and reduce toxicity. By systematically modifying the structure of 1-Methoxyerythrabyssin II and evaluating the activity of the resulting analogues against a panel of cancer cell lines and normal cells, it may be possible to identify compounds with a wider therapeutic window. Computational modeling and docking studies could aid in the rational design of analogues with improved binding to specific target proteins.

Potential for Combination Therapies

The complexity and heterogeneity of cancer often necessitate the use of combination therapies to achieve better treatment outcomes. 1-Methoxyerythrabyssin II, with its defined mechanism of action on the PI3K/Akt/mTOR pathway, presents a promising candidate for combination with other anticancer agents.

Combining 1-Methoxyerythrabyssin II with conventional chemotherapeutic drugs could lead to synergistic effects. For example, its ability to induce autophagy might sensitize cancer cells to the cytotoxic effects of DNA-damaging agents or mitotic inhibitors. Furthermore, its inhibition of the PI3K/Akt/mTOR pathway could overcome resistance mechanisms that cancer cells develop against other targeted therapies.

Future preclinical studies should investigate the efficacy of combining 1-Methoxyerythrabyssin II with a range of existing cancer drugs, including other signaling pathway inhibitors (e.g., MEK inhibitors, EGFR inhibitors), cytotoxic agents, and immunotherapy. Such studies would need to determine the optimal dosing and scheduling to maximize synergistic interactions and minimize potential toxicities.

Role in Natural Product-Based Drug Discovery

Natural products have historically been a rich source of lead compounds for the development of new drugs. 1-Methoxyerythrabyssin II, as a bioactive natural product, serves as an excellent example of the potential of phytochemicals in modern drug discovery. Its unique pterocarpan scaffold can serve as a template for the development of novel therapeutic agents.

The identification of 1-Methoxyerythrabyssin II as the major bioactive component in Lespedeza bicolor highlights the importance of ethnobotanical knowledge in guiding the search for new medicines. nih.gov Further investigation of other compounds from this plant and related species could lead to the discovery of additional novel bioactive molecules.

1-Methoxyerythrabyssin II can be considered a valuable lead compound for further optimization. Its known biological activities provide a starting point for medicinal chemistry programs aimed at developing new drugs with improved efficacy and safety profiles. The journey from a natural product to a clinically approved drug is long and challenging, but the promising preclinical data for 1-Methoxyerythrabyssin II warrant its continued investigation and development as a potential therapeutic agent.

Q & A

Basic Questions

Q. What are the recommended experimental protocols for isolating and characterizing 1-Methoxyerythrabyssin II from natural sources?

- Methodology : Use chromatographic techniques (e.g., HPLC, TLC) paired with spectroscopic methods (NMR, MS) for isolation and structural elucidation. Ensure reproducibility by adhering to the Beilstein Journal of Organic Chemistry guidelines: report detailed experimental conditions (solvent systems, column specifications) and validate purity via ≥95% HPLC purity thresholds .

- Data Contradiction Mitigation : Cross-validate spectral data against published libraries (e.g., PubChem, SciFinder) to resolve discrepancies in peak assignments.

Q. How can researchers optimize the synthesis of 1-Methoxyerythrabyssin II for yield and scalability?

- Methodology : Employ a Design of Experiments (DoE) approach to test variables (catalyst concentration, temperature). Use kinetic studies to identify rate-limiting steps. For scalability, follow the Beilstein Journal’s recommendation to prioritize atom-economical reactions and minimize hazardous byproducts .

- Validation : Compare yields with literature benchmarks and report deviations with mechanistic explanations (e.g., steric hindrance in methoxy group functionalization).

Q. What in vitro assays are most suitable for assessing the bioactivity of 1-Methoxyerythrabyssin II?

- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., quercetin as a positive control). Validate results via dose-response curves and statistical significance (p < 0.05, ANOVA with Tukey’s post-hoc test).

- Ethical Considerations : Follow Research Involving Human Subjects guidelines for secondary cell lines, ensuring proper sourcing and ethical approval documentation .

Advanced Questions

Q. How can contradictory data on 1-Methoxyerythrabyssin II’s pharmacokinetic properties be resolved across studies?

- Methodology : Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., differing animal models, dosing regimens) . Apply meta-analysis with random-effects models to quantify heterogeneity (I² statistic). Use sensitivity analysis to exclude outlier studies.

- Statistical Rigor : Control the false discovery rate (FDR) using the Benjamini-Hochberg procedure to adjust for multiple comparisons .

Q. What strategies can enhance the bioavailability of 1-Methoxyerythrabyssin II in vivo without structural modification?

- Methodology : Test lipid-based nanoformulations (e.g., liposomes, micelles) to improve solubility. Use pharmacokinetic parameters (AUC, Cmax) from rodent models to evaluate efficacy. Reference Instructions for Authors guidelines for reporting nanoformulation characterization (e.g., dynamic light scattering for particle size) .

- Data Interpretation : Compare results with structurally analogous compounds (e.g., resveratrol derivatives) to identify trends in bioavailability enhancement.

Q. How can researchers design a mechanistic study to identify 1-Methoxyerythrabyssin II’s molecular targets in cancer pathways?

- Methodology : Use CRISPR-Cas9 knockout libraries or siRNA screens to identify gene targets. Validate hits via co-immunoprecipitation (Co-IP) and Western blotting. For data reliability, follow Extended Essay Guide standards: triplicate experiments, blinded analysis .

- Theoretical Frameworks : Align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Q. What computational tools are effective for predicting 1-Methoxyerythrabyssin II’s interactions with cytochrome P450 enzymes?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities. Validate predictions with in vitro CYP450 inhibition assays.

- Data Standards : Adopt Semantically Enriched Text-Based Retrieval principles to ensure reproducibility by sharing simulation parameters (force fields, solvation models) in supplementary materials .

Methodological Frameworks for Rigor

- Research Question Formulation : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "Does 1-Methoxyerythrabyssin II reduce oxidative stress in Drosophila models compared to ascorbic acid?") .

- Ethical Data Collection : Follow AGENDA guidelines for data storage (encrypted databases, redundant backups) and copyright compliance when citing spectral libraries .

- Statistical Validation : Use power analysis (G*Power software) to determine sample sizes and avoid Type II errors in underpowered studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products